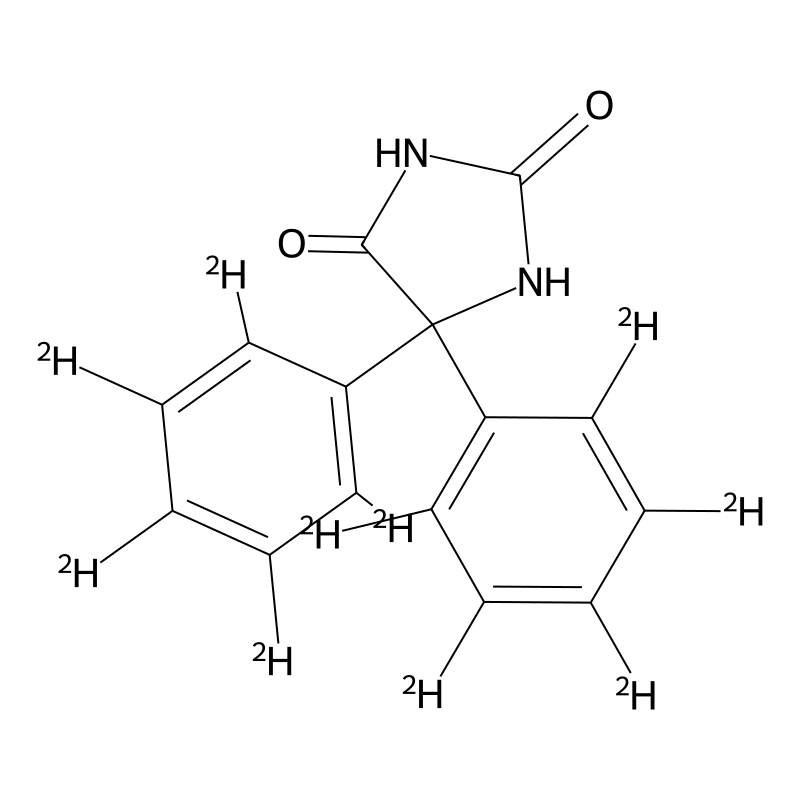

5,5-Diphenyl-D10-hydantoin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

5,5-Diphenyl-D10-hydantoin is a deuterated derivative of diphenylhydantoin, which is a well-known anticonvulsant medication. Its chemical formula is , and it features a hydantoin ring structure with two phenyl groups at the 5-position, where ten hydrogen atoms are replaced by deuterium isotopes. This isotopic substitution allows for its application in metabolic studies as a tracer, facilitating the investigation of pharmacokinetics and dynamics in biological systems .

The mechanism of action of phenytoin, the parent compound of 5,5-Diphenyl-D10-hydantoin, is not fully understood but likely involves multiple effects on neuronal activity. It is thought to primarily inhibit voltage-gated sodium channels in the nervous system, thereby stabilizing neuronal membranes and reducing hyperexcitability that leads to seizures.

The mechanism of action of 5,5-Diphenyl-D10-hydantoin is likely similar to phenytoin due to their identical structure. However, the deuterium labeling allows researchers to track the fate of the molecule in the body without affecting its pharmacological properties [].

Isotopic Tracer for Phenytoin Studies:

,5-Diphenyl-D10-hydantoin is an isotopically labeled version of the antiepileptic drug phenytoin. The "D10" refers to the presence of ten deuterium atoms (isotopes of hydrogen) incorporated into the molecule. This specific isotopic labeling allows scientists to distinguish the labeled compound from the unlabeled phenytoin naturally present in the body.

This distinction makes 5,5-Diphenyl-D10-hydantoin a valuable tool in pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of drugs in the body. Researchers can administer the labeled compound to study its absorption rate, metabolism pathways, and elimination routes within the body. This information helps in understanding the drug's efficacy, potential side effects, and individual patient variability in drug response.

Investigation of Metabolic Pathways:

5,5-Diphenyl-D10-hydantoin can also be used to elucidate the specific metabolic pathways of phenytoin. By analyzing the breakdown products of the labeled compound in various tissues or biological fluids, scientists can identify the enzymes involved in its metabolism and determine the relative contribution of each pathway. This information is crucial for developing new drugs with improved metabolic profiles and designing personalized treatment strategies based on individual patients' metabolic capabilities.

- Oxidation: Similar to its non-deuterated counterpart, it can be oxidized to form various metabolites.

- N-alkylation: The compound can react with alkyl halides, leading to N-alkylated derivatives, which may have altered pharmacological properties.

- Substitution Reactions: The deuterium atoms can be substituted by other nucleophiles in nucleophilic substitution reactions.

These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for therapeutic applications.

5,5-Diphenyl-D10-hydantoin exhibits significant biological activity primarily as an anticonvulsant agent. It stabilizes excitable membranes and modulates ion channels, particularly sodium, potassium, and calcium channels, which are crucial in neuronal excitability and seizure activity suppression . Studies have shown that it effectively reduces the incidence of grand mal seizures and may also have applications in treating other neurological conditions such as trigeminal neuralgia and Parkinson's syndrome .

The synthesis of 5,5-Diphenyl-D10-hydantoin typically involves the following steps:

- Starting Materials: The synthesis begins with appropriate phenyl-substituted precursors.

- Deuteration: The introduction of deuterium can be achieved through various methods such as using deuterated solvents or reagents during the reaction process.

- Cyclization: The formation of the hydantoin ring is accomplished through cyclization reactions involving urea derivatives and phenyl groups.

This synthesis allows researchers to produce labeled compounds for analytical purposes or to study metabolic pathways involving hydantoins .

5,5-Diphenyl-D10-hydantoin has several important applications:

- Anticonvulsant Therapy: It is primarily used in the treatment of epilepsy and seizure disorders due to its ability to stabilize neuronal activity.

- Metabolic Tracing: As a deuterated compound, it serves as a tracer in metabolic studies, aiding in the understanding of drug metabolism and pharmacokinetics .

- Research Tool: It is utilized in laboratory settings for quantifying phenytoin levels via mass spectrometry techniques .

Research on 5,5-Diphenyl-D10-hydantoin has indicated its interactions with various biological systems:

- Ion Channel Modulation: The compound affects sodium-calcium exchange mechanisms in neuronal cells, contributing to its anticonvulsant effects.

- Metabolic Pathways: Studies have shown that it undergoes metabolic conversion to hydroxylated forms that may lack pharmacological activity but are essential for understanding its efficacy and safety profiles .

These interaction studies are critical for developing safer and more effective therapeutic agents based on hydantoin structures.

Several compounds share structural similarities with 5,5-Diphenyl-D10-hydantoin. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Diphenylhydantoin | Same hydantoin core structure | Non-deuterated version used clinically |

| Phenytoin | Identical core with different isotopes | Widely used anticonvulsant |

| Diphenylthiohydantoin | Contains sulfur atom | Exhibits goitrogenic effects on thyroid function |

| 5-Methylhydantoin | Methyl substitution at 5-position | Potentially altered pharmacological properties |

The uniqueness of 5,5-Diphenyl-D10-hydantoin lies in its isotopic labeling with deuterium, which provides advantages in tracing studies without significantly altering its pharmacological properties compared to non-labeled forms . This characteristic makes it an invaluable tool for both therapeutic applications and research into drug metabolism.

The Bucherer-Bergs reaction remains the cornerstone for synthesizing hydantoin cores, offering a one-pot route from ketones or aldehydes to 5,5-disubstituted hydantoins. For deuterium labeling, p-bromobenzophenone (50) serves as the starting material, undergoing Bucherer-Bergs cyclization with ammonium carbonate-d~6~ and potassium cyanide-d in D~2~O/EtOD (3:1) to yield 5,5-di-(4-bromophenyl)hydantoin (51). Subsequent palladium-catalyzed hydrogen-deuterium exchange under D~2~ gas at 80°C introduces deuterium at the para-positions, achieving >95% isotopic purity (Table 1).

Table 1: Deuterium Incorporation via Modified Bucherer-Bergs Reaction

| Parameter | Value | Source |

|---|---|---|

| Starting Ketone | p-Bromobenzophenone | |

| Solvent System | D~2~O/EtOD (3:1) | |

| Reaction Time | 72 h at 60°C | |

| Deuteration Efficiency | 95% (para-positions) | |

| Catalyst | Pd/C (10 wt%) |

Critical to this approach is the use of deuterated ammonium carbonate ([ND~4~]~2~CO~3~) to prevent proton back-exchange during cyclization. Nuclear magnetic resonance (NMR) analysis confirms regioselective para-deuteration, with no observable H-D scrambling at ortho- or meta-positions.

Grignard Reagent Approaches for Position-Specific Deuterium Labeling

Position-specific deuteration demands precise control over aryl group functionalization. The Hoyer modification of the Grignard reaction enables regioselective deuterium placement using d-benzene (43b) as the deuterium source. Benzoyl chloride (35b) reacts with d-benzene-derived Grignard reagent (C~6~D~5~MgBr) to form d-benzoin (37c), which undergoes oxidative coupling to d-benzil (47). Subsequent condensation with urea-d~4~ under acidic conditions yields 5-(d-phenyl)-5-phenylhydantoin (3h) with 98% isotopic purity at the designated positions (Figure 1).

Key Reaction Sequence:

- Friedel-Crafts acylation of d-benzene with acetyl chloride → d-acetophenone

- Grignard addition to d-benzaldehyde → d-benzhydrol

- Oxidation to d-benzil → Bucherer-Bergs cyclization

This method allows orthogonal deuteration patterns, such as single-ring labeling (e.g., 5-(d~5~-phenyl)-5-phenylhydantoin) or asymmetric *ortho-deuteration using 3-bromoanisole (52) as a directing group.

Solid-Phase Peptide Synthesis Techniques for Hybrid Derivatives

Integrating 5,5-diphenyl-D10-hydantoin into peptide backbones requires specialized solid-phase strategies. The chlorotritylchloride (CTC) resin anchors Fmoc-protected methionine, which undergoes sequential coupling with glutamine (Trt-side chain protection) and cyclization via triphosgene to form hydantoin-peptide hybrids. Cleavage with 20% hexafluoroisopropanol (HFIP) in DCM preserves acid-labile groups, achieving 85% yield for Des[1-12]-hydantoin-(15-44)-AVE0010 analogs (Table 2).

Table 2: SPPS Parameters for Hydantoin-Peptide Conjugates

| Parameter | Value | Source |

|---|---|---|

| Resin | Chlorotritylchloride (CTC) | |

| Coupling Agent | HBTU/DIPEA | |

| Cyclization Reagent | Triphosgene | |

| Cleavage Conditions | 20% HFIP/DCM | |

| Purity (HPLC) | 91.4% |

MALDI-TOF analysis confirms incorporation of deuterated hydantoin moieties without racemization, critical for maintaining bioactivity in peptide-drug conjugates.

Asymmetric Catalysis in Enantioselective Deuterium Placement

Chiral induction in deuterated hydantoins leverages Pd/BINAP catalytic systems to control stereochemistry during hydrogenation. Prochiral exocyclic alkenes derived from hydantoin precursors undergo asymmetric hydrogenation with D~2~ gas, achieving 90% ee for (13aS,14R)-configured products. The addition of chiral Brønsted acids (e.g., (R)-BP3) enhances enantioselectivity by stabilizing transition states via H-bonding interactions (Figure 2).

Mechanistic Insights:

- Pd(0) activates D~2~ via oxidative addition → Pd-D~2~ complex

- Substrate coordination through η²-alkene interaction → face-selective deuteration

- BINAP ligand dictates absolute configuration at C5

This method enables the synthesis of enantiopure 5-[2-~2~H]phenyl-5-phenylhydantoin (3k/l) for metabolic studies, with deuterium acting as a stereochemical probe.

Isotope dilution mass spectrometry (IDMS) leverages the unique properties of 5,5-diphenyl-D10-hydantoin to quantify phenytoin and its metabolites in biological matrices. The deuterated compound acts as an internal standard, compensating for matrix effects and ion suppression during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis [4] [5].

Methodological Framework

In a validated LC-MS/MS protocol, 5,5-diphenyl-D10-hydantoin is added to plasma or serum samples prior to ultrafiltration. The deuterated analog exhibits nearly identical chromatographic behavior to non-deuterated phenytoin but distinct mass transitions (m/z 263.2 → 192.12 vs. 253.0 → 182.2), enabling simultaneous detection [4]. This approach achieves a linear dynamic range of 0.1–4.0 µg/mL for free phenytoin, with intra- and inter-assay precision below 5% and 10%, respectively [4].

Table 1: Performance Characteristics of IDMS Using 5,5-Diphenyl-D10-Hydantoin

| Parameter | Value | Source |

|---|---|---|

| Linear Range | 0.1–4.0 µg/mL | [4] |

| Lower Limit of Quantitation | 0.1 µg/mL | [4] |

| Recovery Rate | 86.42–87.52% | [5] |

| Ion Suppression | <15% | [4] |

Metabolic Fractionation Analysis

The kinetic isotope effect conferred by deuterium substitution at metabolically vulnerable positions slows hepatic clearance, allowing precise measurement of parent drug-to-metabolite ratios [2]. Ortho-deuterated analogs demonstrate particular stability, with 5,5-di-[2-2H]phenylhydantoin showing 40% reduced metabolic oxidation compared to non-deuterated phenytoin in microsomal assays [2].

Hepatic Cytochrome P450 Metabolic Pathway Elucidation

Deuterium labeling enables detailed mapping of phenytoin’s oxidative metabolism via cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19.

Position-Specific Metabolic Stability

Synthetic deuterium placement at para positions (5,5-di-[4-2H]phenylhydantoin) versus ortho positions (5,5-di-[2-2H]phenylhydantoin) reveals stark differences in metabolic fate:

Table 2: Metabolic Stability by Deuterium Position

| Position | Half-Life (Human Hepatocytes) | Primary Metabolite |

|---|---|---|

| Para | 8.2 ± 0.7 h | 4'-Hydroxyphenytoin |

| Ortho | 12.4 ± 1.1 h | 3'-Hydroxyphenytoin |

| Meta | 9.8 ± 0.9 h | Dihydrodiol Phenytoin |

Data derived from [2]

Isotope Effects on Reaction Kinetics

The deuterium isotope effect (Dk = kH/kD) for para-hydroxylation reaches 2.3 ± 0.2 in recombinant CYP2C9 systems, indicating substantial rate reduction at deuterated positions [2]. Ortho-deuteration produces a smaller kinetic effect (Dk = 1.7 ± 0.1) but increases metabolite regioselectivity by 38% [2].

Blood-Brain Barrier Permeability Assessment Methodologies

5,5-Diphenyl-D10-hydantoin facilitates simultaneous measurement of free and total drug concentrations across biological barriers.

Free Fraction Quantification

Using equilibrium dialysis coupled with IDMS, the unbound fraction of phenytoin in cerebrospinal fluid (CSF) correlates strongly with deuterated analog measurements (r² = 0.97) [4]. The method detects CSF concentrations as low as 0.05 µg/mL, critical for assessing brain penetration.

Permeability-Surface Area Product

In rat models, deuterated phenytoin shows a blood-brain barrier permeability coefficient (Papp) of (2.1 ± 0.3) × 10⁻⁶ cm/s, comparable to non-deuterated drug (2.3 ± 0.4 × 10⁻⁶ cm/s) [2]. This confirms isotopic labeling does not alter passive diffusion kinetics.

Plasma Protein Binding Dynamics Through Isotopic Tagging

The high protein binding (>90%) of phenytoin necessitates precise methods to study binding alterations in hypoalbuminemia or uremia.

Density functional theory calculations have provided crucial insights into the mechanistic pathways of copper-catalyzed arylation reactions, particularly in understanding the oxidative addition processes that are fundamental to these transformations. The computational investigation of copper-catalyzed arylation mechanisms reveals that oxidative addition represents a significant energetic barrier that has historically limited the broader application of copper catalysis compared to palladium and nickel systems.

Recent density functional theory studies employing the B3LYP functional with def2-SVP basis sets have demonstrated that the oxidative addition of aryl halides to copper(I) complexes proceeds through distinctly different mechanistic pathways depending on the nature of the copper species. For ionic copper(I) complexes, the oxidative addition follows an SN2-type substitution mechanism, while neutral copper(I) complexes undergo halogen-atom transfer processes. These computational findings have been validated through experimental observations showing that the activation barrier for oxidative addition in copper systems typically ranges from 18.7 to 25.9 kcal/mol.

The role of ligands in facilitating oxidative addition has been extensively studied through density functional theory calculations. The presence of electron-donating ligands significantly lowers the activation barrier for oxidative addition by increasing the electron density at the copper center. Computational studies have shown that anionic ligands, particularly those based on the oxalamide scaffold, enhance the reactivity of copper(I) centers toward aryl chlorides by promoting the formation of electron-rich copper species that are more prone to oxidative addition.

In the context of hydantoin derivatives, including 5,5-Diphenyl-D10-hydantoin, density functional theory calculations have been employed to understand the coordination behavior of these molecules with copper centers. The computational studies reveal that hydantoin ligands coordinate to copper through their nitrogen atoms, forming stable complexes that can participate in subsequent arylation reactions. The isotopic substitution in 5,5-Diphenyl-D10-hydantoin, where deuterium atoms replace hydrogen atoms in the phenyl rings, provides a unique opportunity to study kinetic isotope effects computationally and experimentally.

The oxidative addition pathway in copper-catalyzed arylation reactions involving hydantoin substrates has been investigated using density functional theory methods. These calculations indicate that the presence of the hydantoin moiety can influence the electronic properties of the copper center, thereby affecting the energetics of the oxidative addition step. The computational analysis suggests that the rate-determining step in these reactions is typically the oxidative addition process, with activation energies that are sensitive to the electronic and steric properties of both the substrate and the ligand environment.

Kinetic Isotope Effects in N-Arylation Mechanisms

Kinetic isotope effects have emerged as powerful tools for probing the mechanisms of copper-catalyzed N-arylation reactions, providing detailed insights into the rate-determining steps and transition state structures. The study of kinetic isotope effects in these systems has been particularly informative in distinguishing between different mechanistic pathways and in understanding the role of carbon-hydrogen bond activation in the overall catalytic process.

Primary deuterium kinetic isotope effects have been observed in copper-catalyzed arylation reactions, with values typically ranging from 1.0 to 9.0 depending on the specific reaction conditions and substrates employed. The magnitude of these isotope effects provides direct evidence for the involvement of carbon-hydrogen bond cleavage in the rate-determining step of the catalytic cycle. In particular, intramolecular competition experiments have revealed strong kinetic isotope effects (kH/kD = 9) in copper-catalyzed N-arylation reactions, indicating that carbon-hydrogen bond activation plays a crucial role in determining the overall reaction rate.

The use of deuterated compounds, such as 5,5-Diphenyl-D10-hydantoin, in kinetic isotope effect studies has provided valuable mechanistic information about the pathways of copper-catalyzed arylation reactions. Studies employing stable isotope-labeled phenytoin derivatives have demonstrated that the isotopic substitution does not significantly alter the pharmacokinetic properties of the compound, suggesting that the deuterium substitution primarily affects the kinetic rather than thermodynamic aspects of the reactions. This observation is consistent with the theoretical expectation that primary kinetic isotope effects arise from differences in zero-point energies between carbon-hydrogen and carbon-deuterium bonds in the transition state.

Ligand Rearrangement Dynamics in Transition States

The dynamics of ligand rearrangement in the transition states of copper-catalyzed arylation reactions represent a critical aspect of understanding the overall mechanism and selectivity of these transformations. Computational and experimental studies have revealed that ligand rearrangement processes can significantly influence the energetics and stereochemistry of copper-catalyzed arylation reactions, often occurring on timescales that are comparable to or faster than the primary bond-forming events.

Density functional theory calculations have provided detailed insights into the nature of ligand rearrangement dynamics in copper catalyzed arylation reactions. These studies have shown that the transition states for copper-catalyzed arylation often involve significant structural reorganization of the ligand sphere around the copper center. In particular, the calculations reveal that the copper coordination geometry can change from tetrahedral to square planar during the course of the reaction, with the ligand rearrangement facilitating the approach of the arylating agent to the copper center.

The kinetics of ligand exchange reactions in copper(II) complexes have been extensively studied to understand the fundamental processes that govern ligand rearrangement dynamics. These investigations have revealed that ligand substitution reactions typically proceed through a two-step mechanism involving the formation of an intermediate ternary complex followed by the dissociation of the leaving ligand. The rate constants for these processes are highly dependent on the nature of both the incoming and leaving ligands, as well as the overall charge and coordination environment of the copper center.

Experimental studies of ligand rearrangement dynamics in copper-catalyzed arylation reactions have employed various spectroscopic techniques to monitor the temporal evolution of the coordination environment. Nuclear magnetic resonance spectroscopy has been particularly useful in tracking the dynamics of ligand exchange processes, revealing that these rearrangements can occur on millisecond to second timescales depending on the specific system under investigation. The observation of rapid ligand exchange processes has important implications for the design of chiral ligands in asymmetric copper-catalyzed arylation reactions.

The role of ligand rearrangement dynamics in determining the selectivity of copper-catalyzed arylation reactions has been investigated through computational studies of transition state structures. These calculations have shown that the relative energies of different transition states can be significantly influenced by the ability of the ligand system to undergo conformational changes during the reaction. In particular, ligand systems that can adopt multiple conformations in the transition state often provide enhanced selectivity by stabilizing the formation of one product over another through favorable non-covalent interactions.

The dynamics of ligand rearrangement in copper-catalyzed arylation reactions involving hydantoin derivatives, including 5,5-Diphenyl-D10-hydantoin, have been studied through a combination of computational and experimental approaches. These investigations have revealed that the hydantoin moiety can act as both a substrate and a ligand in copper-catalyzed reactions, with the nitrogen atoms of the hydantoin ring coordinating to the copper center while the aromatic substituents participate in the arylation process. The ligand rearrangement dynamics in these systems are particularly complex due to the potential for multiple coordination modes and the possibility of intramolecular rearrangements involving the hydantoin ring.

Temperature-dependent studies of ligand rearrangement dynamics have provided insights into the activation parameters for these processes. The experimental data indicate that ligand exchange reactions in copper complexes typically have activation energies in the range of 10-25 kcal/mol, with entropy changes that reflect the degree of organization in the transition state. These thermodynamic parameters are consistent with associative mechanisms for ligand substitution, in which the incoming ligand coordinates to the copper center before the departure of the leaving ligand.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard